
Ethyl 5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H12N4O5 and its molecular weight is 280.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate (CAS No. 1020723-98-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities, supported by diverse research findings.
- Molecular Formula : C₁₁H₁₂N₄O₅
- Molecular Weight : 280.24 g/mol
- CAS Number : 1020723-98-1
The biological activity of this compound is primarily attributed to its structural components, particularly the isoxazole and pyrazole moieties, which are known to interact with various biological targets. The nitro group on the pyrazole enhances its reactivity and potential for biological activity.
1. Anticancer Activity
This compound has shown promising results in various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF7 | 0.01 | Apoptosis induction |
NCI-H460 | 0.03 | Aurora-A kinase inhibition |
A549 | 26 | Growth inhibition |
Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival .
2. Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazole, including this compound, possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been observed, suggesting a potential therapeutic role in inflammatory diseases .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Efficacy : A study assessed the anticancer efficacy of this compound against multiple cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
- Inflammation Model : In a murine model of inflammation, the compound reduced edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Screening : Laboratory tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate, as effective anticancer agents. For instance, compounds derived from pyrazole structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 5-methyl... | MCF7 (breast cancer) | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |
Ethyl 5-methyl... | HCT116 (colon cancer) | 0.39 ± 0.06 | Induction of apoptosis |
Ethyl 5-methyl... | NCI-H460 (lung cancer) | 0.03 | Synergistic effect with doxorubicin |
These findings suggest that the compound may inhibit key kinases involved in cancer progression, making it a candidate for further development in targeted therapies .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been explored extensively. This compound has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases:
Study Reference | Compound Tested | Inflammatory Model | Results |
---|---|---|---|
Umesha et al., 2009 | Pyrazole derivatives | Rat paw edema model | Significant reduction in inflammation |
Zheng et al., 2022 | Pyrazole linked benzimidazole | LPS-induced inflammation in vitro | Decreased levels of TNF-alpha and IL-6 |
These studies indicate that this compound could serve as a scaffold for developing new anti-inflammatory drugs .
Case Study 1: Synergistic Effects with Doxorubicin
In a study examining the combination of this compound with doxorubicin, researchers found enhanced cytotoxic effects on breast cancer cells (MCF7). The combination index method revealed a synergistic interaction, suggesting that this compound could improve the efficacy of existing chemotherapeutic agents .
Case Study 2: Antifungal Activity
Another area of application is antifungal activity. Some synthesized pyrazole carboxamides exhibited notable antifungal properties against various pathogens. The isoxazole-pyrazole carboxylate derivatives demonstrated effectiveness against fungal strains such as Candida albicans, indicating potential use in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-component reactions involving hydrazine derivatives, isoxazole precursors, and nitro-substituted pyrazole intermediates. For example:
- Step 1: A four-component reaction using hydrazine hydrate, ethyl acetate derivatives, pyrazole-carboxaldehydes, and substituted isoxazoles (e.g., 3,5-dimethyl isoxazole) under reflux in ethanol generates the pyrazole-isoxazole scaffold .
- Step 2: Nitro group introduction via electrophilic substitution or diazotization, optimized at low temperatures (0–5°C) to minimize side reactions .
- Critical Factors: Solvent polarity (e.g., DMF vs. ethanol), temperature control, and stoichiometric ratios of nitro precursors significantly affect regioselectivity and yield. For instance, excess nitric acid may lead to over-nitration, reducing purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Key parameters include hydrogen bonding networks and torsion angles between the isoxazole and pyrazole moieties, which validate spatial arrangement .
- NMR Spectroscopy: 1H and 13C NMR in CDCl₃ or DMSO-d₆ resolve signals for the nitro group (δ 8.5–9.0 ppm for aromatic protons) and isoxazole methyl (δ 2.1–2.3 ppm). 15N NMR can confirm nitration sites .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, distinguishing nitro group losses (e.g., -NO₂ at m/z 46) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states. The nitro group’s electron-withdrawing effect lowers LUMO energy at the pyrazole ring, favoring nucleophilic attack at the 4-position. Solvent effects (e.g., polar aprotic DMSO) are modeled using continuum solvation .
- MD Simulations: GROMACS can simulate steric hindrance from the 5-methylisoxazole moiety, which may reduce accessibility to the nitro group. Adjustments in leaving groups (e.g., Cl⁻ vs. Br⁻) improve substitution kinetics .
Q. What strategies resolve contradictions in crystallographic data between SHELXL and other refinement tools?
Methodological Answer:
- Validation Metrics: Cross-check residual density maps (e.g., Max Δ/σ < 0.1) and R-factor convergence (R₁ < 5%). SHELXL’s robustness with twinned data often outperforms newer tools in handling high thermal motion .
- Hybrid Refinement: Combine SHELXL for initial refinement and PHENIX for anisotropic displacement parameter optimization. Discrepancies in bond lengths (>0.02 Å) warrant re-examination of hydrogen bonding constraints .
Q. How to design a study investigating steric hindrance effects of the 4-nitro-pyrazole moiety on isoxazole reactivity?
Methodological Answer:
- Comparative Synthesis: Synthesize analogs with substituents of varying bulk (e.g., -NO₂ vs. -CH₃) at the pyrazole 4-position. Monitor reaction rates in SNAr (nucleophilic aromatic substitution) using HPLC .
- Steric Maps: Generate Connolly surface models (Avogadro software) to quantify occupied volume. Correlate with experimental kinetic data (e.g., kₐ for reactions with morpholine) to establish structure-reactivity relationships .
Q. What methodologies analyze hydrogen bonding patterns in the crystal lattice, and how do they affect stability?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., C(6) chains or R₂²(8) rings). For this compound, N-H···O interactions between the nitro group and isoxazole carboxylate dominate, enhancing thermal stability .
- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) of polymorphs. Stronger H-bond networks (e.g., Td > 200°C) correlate with reduced solubility in nonpolar solvents .
Q. How to optimize reaction conditions for regioselective functionalization of the isoxazole ring?
Methodological Answer:
- Catalytic Screening: Test Pd/Cu catalysts for cross-coupling at the 3-carboxylate position. Sonogashira coupling with alkynes requires anhydrous DMF and elevated temperatures (80–100°C) to avoid decarboxylation .
- Solvent Effects: Polar solvents (e.g., acetonitrile) favor electrophilic substitution at the 5-methylisoxazole position, while DMSO stabilizes intermediates for SNAr reactions .
Propiedades
IUPAC Name |
ethyl 5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5/c1-3-19-11(16)10-9(7(2)20-13-10)6-14-5-8(4-12-14)15(17)18/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOJNJAHNZOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CN2C=C(C=N2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.